molecular formula C10H18BrNO2 B1376028 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS No. 1420859-80-8

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Cat. No. B1376028
CAS RN: 1420859-80-8
M. Wt: 264.16 g/mol
InChI Key: IMCAWEYWTGJUEH-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H18BrNO2 . It is a solid or semi-solid or lump or liquid substance .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate” were not found in the search results, a related compound, “tert-butyl 3- (2-hydroxyethyl)azetidine-1-carboxylate”, can be synthesized using carbon tetrabromide and triphenylphosphine in dichloromethane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 . The molecular weight of the compound is 264.16 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.16 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a rotatable bond count of 4 . It has a complexity of 207 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Diastereoselective Alkylation

Tayama, Nishio, and Kobayashi (2018) explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester substrates. Their method significantly improved the yields and diastereoselectivities of α-alkylated products, showcasing the potential of using tert-butyl ester derivatives in optically active azetidine-2-carboxylic acid ester production (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Sajjadi and Lubell (2008) demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains, utilizing tert-butyl ester derivatives. This research contributes to the development of tools for studying peptide activity and conformation influence (Sajjadi & Lubell, 2008).

Synthesis of Novel Bifunctional Compounds

Meyers et al. (2009) reported the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine derivatives, demonstrating its utility in creating novel compounds with potential applications in pharmaceutical research (Meyers et al., 2009).

Generation of Protected 3-Haloazetidines

Ji, Wojtas, and Lopchuk (2018) developed a method for creating protected 3-haloazetidines, widely used in medicinal chemistry. This technique includes the synthesis of azetidine-3-carboxylic acid derivatives, demonstrating the importance of tert-butyl ester in the generation of these valuable intermediates (Ji, Wojtas, & Lopchuk, 2018).

Silylmethyl-substituted Azetidine Derivatives

Yadav and Sriramurthy (2005) studied silylmethyl-substituted azetidine derivatives, highlighting their potential in cycloaddition reactions. This research underscores the versatility of tert-butyl derivatives in organic synthesis (Yadav & Sriramurthy, 2005).

Investigative Anticancer Agent Synthesis

Deschamps, Cannizzo, and Straessler (2013) explored the structural characteristics of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent. The transformation of the azetidine ring in these compounds provides valuable insight into the potential medical applications of tert-butyl azetidine derivatives (Deschamps, Cannizzo, & Straessler, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements for the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAWEYWTGJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1420859-80-8
Record name tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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